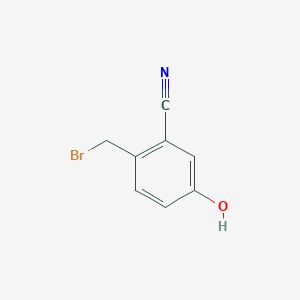

2-(Bromomethyl)-5-hydroxybenzonitrile

Description

Contextualization of Bromomethyl and Hydroxybenzonitrile Motifs in Contemporary Organic Synthesis

The synthetic utility of 2-(Bromomethyl)-5-hydroxybenzonitrile is best understood by first considering the individual contributions of its core motifs.

The bromomethyl group is a highly valued functional group in organic synthesis. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This renders the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds. Furthermore, bromomethyl groups are precursors to a variety of other functionalities and are integral to the synthesis of many biologically active compounds. nih.gov

The hydroxybenzonitrile motif , particularly with the hydroxyl and nitrile groups in a relative ortho or meta position, is also a significant structural unit. The phenolic hydroxyl group is a versatile handle for etherification and esterification reactions. It is also an activating group that can direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring. The nitrile group, on the other hand, is a robust and versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

Strategic Significance of the Compound as a Key Synthetic Intermediate

The strategic importance of this compound lies in the synergistic interplay of its functional groups. The presence of both a potent electrophilic center (the bromomethyl group) and a nucleophilic/directing group (the phenolic hydroxyl) on the same aromatic scaffold allows for a range of selective and sequential transformations.

This bifunctionality enables chemists to perform multi-step syntheses without the need for extensive protecting group chemistry. For instance, the hydroxyl group can be used to anchor the molecule to a solid support or to direct a specific transformation, after which the bromomethyl group can be engaged in a subsequent reaction. Conversely, the bromomethyl group can be reacted first, leaving the hydroxyl group available for later-stage functionalization. This controlled, stepwise reactivity is a hallmark of an efficient synthetic intermediate, streamlining the path to complex target molecules.

The compound serves as a versatile building block for creating a variety of structures, especially in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The spatial relationship between the functional groups is ideal for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Overview of its Multifaceted Utility in Complex Chemical Transformations

The practical application of this compound as a synthetic intermediate is demonstrated in its use to create molecules with recognized biological potential. A key example is its utility in the synthesis of 2-bromo-5-hydroxybenzoic acid. biosynth.com This transformation highlights the conversion of the nitrile group into a carboxylic acid, a common and valuable synthetic step. The resulting 2-bromo-5-hydroxybenzoic acid has been noted for its potential anticancer activity, underscoring the importance of its precursor. biosynth.com

Beyond this, the compound is a precursor in the synthesis of a broader range of biologically active compounds. It has been cited as a synthetic reagent in the development of potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis. nih.govresearchgate.net This wide applicability stems from the ability to use the compound's dual reactivity to construct diverse molecular frameworks.

The research findings indicate that the compound's utility is rooted in its capacity to undergo a variety of chemical reactions, making it a valuable tool for medicinal chemists and synthetic organic chemists.

Table 2: Research Findings on the Applications of this compound and Related Motifs

| Application Area | Transformation/Product | Significance | Reference(s) |

| Anticancer Research | Synthesis of 2-bromo-5-hydroxybenzoic acid | The product has demonstrated potential anticancer activity. | biosynth.com |

| Medicinal Chemistry | General synthetic reagent | Used in the synthesis of potential antiretroviral, cancer, and osteoporosis therapies. | nih.govresearchgate.net |

| Organic Synthesis | General Building Block | A versatile intermediate for various organic and pharmaceutical compounds due to its unique structural features. | biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

2-(bromomethyl)-5-hydroxybenzonitrile |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4H2 |

InChI Key |

MITQLWBFCXBIOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl 5 Hydroxybenzonitrile

Precursor Selection and Starting Material Considerations

The logical and most direct precursor for the synthesis of 2-(bromomethyl)-5-hydroxybenzonitrile is 2-methyl-5-hydroxybenzonitrile . The synthesis of this precursor is a crucial first step. While various synthetic routes to substituted benzonitriles exist, a common approach involves the Sandmeyer reaction of an appropriate aminotoluene derivative or the functional group transformation of other substituted toluenes.

Bromination Strategies Employed in its Synthesis

The conversion of the methyl group in 2-methyl-5-hydroxybenzonitrile to a bromomethyl group is a benzylic bromination reaction. Several methods are available for this transformation, each with its own advantages and challenges.

Free Radical Bromination Techniques and Optimization

Direct benzylic bromination can be achieved using molecular bromine (Br₂) under free-radical conditions, typically initiated by UV light or heat. masterorganicchemistry.comthermofisher.com The mechanism involves the homolytic cleavage of the Br-Br bond to generate bromine radicals, which then abstract a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical then reacts with another molecule of Br₂ to yield the desired product and another bromine radical, propagating the chain reaction. mychemblog.com

However, the use of molecular bromine can lead to side reactions, including addition to the aromatic ring, especially in the presence of a hydroxyl group which is an activating group. commonorganicchemistry.com A significant challenge is controlling the degree of bromination, as over-bromination to di- and tri-bromomethyl derivatives is common. nih.gov

Selective Halogenation Methods Utilizing N-Bromosuccinimide (NBS) and Related Reagents

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is a widely used and often preferred method for benzylic bromination. thermofisher.commychemblog.comchem-station.com NBS offers a significant advantage over molecular bromine by maintaining a low, steady concentration of Br₂ throughout the reaction. masterorganicchemistry.com This is achieved through the reaction of NBS with the HBr generated in situ, which helps to suppress electrophilic aromatic bromination and other side reactions. organic-chemistry.org

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although due to its toxicity, alternative solvents like acetonitrile (B52724) or trifluorotoluene have been explored. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Radical initiation is commonly achieved using azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions. mychemblog.comwikipedia.org

A related reagent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has also been used for benzylic bromination and can offer advantages in certain cases. researchgate.net

Table 1: Representative Conditions for Wohl-Ziegler Bromination

| Substrate | Brominating Agent | Initiator | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 2-Heptene | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 2 | - | mychemblog.com |

| Toluene (B28343) | NBS | AIBN | CCl₄ | Reflux | - | - | wikipedia.org |

| 2,6,7-trimethyl-yV(3)-pivaloyloxymethylquinazolinone | NBS | AIBN | Dichloromethane | Photo-initiated | - | 80 | gla.ac.uk |

This table presents data for analogous benzylic bromination reactions to illustrate typical reaction conditions.

Catalytic Approaches to Benzylic Bromination

To improve the efficiency and selectivity of benzylic bromination, various catalytic systems have been developed. Lewis acids, such as zirconium(IV) chloride (ZrCl₄), have been shown to catalyze the benzylic bromination of toluene derivatives with DBDMH under mild conditions. researchgate.net This method can offer excellent selectivity for benzylic bromination over aromatic ring bromination. researchgate.net

Another catalytic approach involves the use of triphenylphosphine (B44618) selenide (B1212193) as a Lewis base catalyst for the NBS-mediated benzylic bromination of toluene. researchgate.net These catalytic methods can provide milder reaction conditions and potentially higher yields compared to traditional free-radical methods.

Regioselectivity and Chemo-selectivity Control in Synthetic Pathways

A primary challenge in the synthesis of this compound is achieving high regioselectivity and chemoselectivity.

Regioselectivity refers to the preferential bromination of the benzylic methyl group over other positions on the aromatic ring. The hydroxyl group at the 5-position is an ortho-, para-directing activating group, which can promote electrophilic aromatic substitution. commonorganicchemistry.com The use of NBS helps to mitigate this by keeping the concentration of electrophilic bromine low. organic-chemistry.org

Chemoselectivity is crucial to avoid bromination of the hydroxyl group itself. While the phenolic hydroxyl group is generally not reactive towards NBS under radical conditions, careful control of the reaction parameters is necessary. Furthermore, preventing over-bromination to form 2-(dibromomethyl)-5-hydroxybenzonitrile is a significant challenge. nih.gov The stoichiometry of NBS is a critical parameter to control, with a slight excess often used to ensure complete conversion of the starting material.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is essential to maximize the yield of this compound and minimize the formation of impurities. Key parameters to consider include:

Solvent: Non-polar solvents like carbon tetrachloride have been traditionally used for Wohl-Ziegler reactions. wikipedia.org However, due to safety and environmental concerns, less hazardous alternatives such as acetonitrile, dichloromethane, or trifluorotoluene are increasingly employed. masterorganicchemistry.comorganic-chemistry.orggla.ac.uk The choice of solvent can influence the reaction rate and selectivity.

Temperature: The reaction is typically conducted at the reflux temperature of the solvent to ensure efficient radical initiation. mychemblog.com

Reaction Time: Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Purification: After the reaction is complete, the succinimide (B58015) byproduct is typically removed by filtration. wikipedia.org The crude product is then often washed with an aqueous solution to remove any remaining water-soluble impurities. Final purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography to isolate the this compound in high purity.

Green Chemistry Principles Applied to Synthetic Routes

The application of green chemistry to the synthesis of this compound primarily addresses the benzylic bromination of the precursor, 2-methyl-5-hydroxybenzonitrile. The traditional method for this transformation is the Wohl-Ziegler reaction, which often utilizes N-bromosuccinimide (NBS) as the brominating agent and hazardous solvents like carbon tetrachloride (CCl4), with radical initiation provided by heat or a chemical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. reddit.comscientificupdate.com The pursuit of greener alternatives focuses on several key areas: replacement of hazardous solvents, use of safer brominating agents and initiation methods, and improved atom economy.

A significant advancement in making benzylic bromination more environmentally benign is the substitution of hazardous solvents. Research has shown that solvents like methyl acetate (B1210297) can be a more environmentally friendly alternative to chlorinated solvents for NBS-mediated brominations. researchgate.net Furthermore, the use of diethyl carbonate under microwave-assisted conditions has been demonstrated as a superior alternative to conventional heating in carbon tetrachloride, offering faster reaction times and higher yields. google.com For certain substrates, even water has been explored as a solvent for benzylic bromination with NBS, often induced by visible light. researchgate.net

The development of alternative brominating systems to replace or reduce the reliance on NBS is another cornerstone of greening this synthesis. One promising approach involves the in situ generation of bromine. This can be achieved through the oxidation of bromide salts, such as sodium bromide (NaBr), with a green oxidant like hydrogen peroxide (H₂O₂). researchgate.net This method is appealing due to the low cost and environmental friendliness of the reagents, with water being the primary byproduct. researchgate.net Another innovative method utilizes a bromide-bromate couple (e.g., NaBr/NaBrO₃) to generate bromine in situ, which can be effective for benzylic brominations. chemindigest.com This approach can bypass the need for handling elemental bromine and can be designed for high bromine atom efficiency. chemindigest.com

Photochemical methods offer a greener initiation pathway by avoiding the need for chemical radical initiators. The use of visible light to initiate the radical cascade for benzylic bromination has been successfully demonstrated. researchgate.net Continuous flow photochemical reactors, in particular, provide enhanced safety and efficiency for these reactions. reddit.com They allow for precise control over reaction parameters and uniform irradiation, which can lead to higher throughput and reduced waste. For instance, a continuous photochemical process using in situ generated bromine from NaBrO₃/HBr has been developed, demonstrating excellent mass efficiency. reddit.com

The table below summarizes and compares a traditional approach for the synthesis of a benzyl (B1604629) bromide with potential greener alternatives that could be applied to the synthesis of this compound.

| Parameter | Traditional Method (Wohl-Ziegler) | Greener Alternative 1 | Greener Alternative 2 |

|---|---|---|---|

| Starting Material | 2-methyl-5-hydroxybenzonitrile | 2-methyl-5-hydroxybenzonitrile | 2-methyl-5-hydroxybenzonitrile |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | NaBr/H₂O₂ or NaBr/NaBrO₃ |

| Solvent | Carbon Tetrachloride (CCl₄) | Diethyl Carbonate or Methyl Acetate | Water or Acetonitrile |

| Initiation | AIBN or Benzoyl Peroxide (Heat) | Microwave Irradiation or Visible Light | Visible Light (Photochemical) |

| Byproducts | Succinimide, decomposed initiator | Succinimide | Water, Sodium Salts |

The application of these green chemistry principles not only mitigates the environmental footprint of synthesizing this compound but also often leads to improved reaction efficiency, safety, and scalability.

Reactivity and Mechanistic Investigations of 2 Bromomethyl 5 Hydroxybenzonitrile

Reactivity of the Benzylic Bromide Moiety

The benzylic bromide group is a key reactive site in 2-(bromomethyl)-5-hydroxybenzonitrile. Its reactivity is influenced by the adjacent benzene (B151609) ring, which can stabilize intermediates through resonance.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Pathways)

Benzylic halides, such as this compound, readily undergo nucleophilic substitution reactions. The specific pathway, either S(_N)1 or S(_N)2, is dependent on the reaction conditions. brainly.comquora.com

S(_N)2 Pathway : As a primary benzylic halide, this compound is well-suited for S(_N)2 reactions. This pathway involves a one-step mechanism where a nucleophile directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. brainly.com The transition state is stabilized by the adjacent benzene ring. quora.com Strong nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism.

S(_N)1 Pathway : The benzylic nature of the compound also allows for S(_N)1 reactions. brainly.comquora.com This two-step mechanism begins with the departure of the bromide ion to form a resonance-stabilized benzylic carbocation. brainly.comyoutube.com The positive charge is delocalized over the benzene ring, increasing the stability of this intermediate. quora.comyoutube.com The subsequent attack of a nucleophile on the carbocation yields the substitution product. brainly.com Polar protic solvents, which can solvate both the leaving group and the carbocation, promote the S(_N)1 pathway.

| Reaction Pathway | Mechanism | Key Features | Favorable Conditions |

| S(_N)2 | One-step concerted | Direct backside attack by nucleophile. brainly.com | Strong nucleophiles, polar aprotic solvents. |

| S(_N)1 | Two-step | Formation of a resonance-stabilized benzylic carbocation. brainly.comyoutube.com | Weak nucleophiles, polar protic solvents. |

Elimination Reactions (E1 and E2 Mechanisms)

In the presence of a base, this compound can undergo elimination reactions to form a double bond. pharmaguideline.comyoutube.com These reactions often compete with nucleophilic substitution. dalalinstitute.com

E2 Mechanism : This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the benzylic carbon, and the bromide ion is simultaneously eliminated. dalalinstitute.commasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.com Strong, bulky bases favor the E2 pathway. youtube.com

E1 Mechanism : This two-step mechanism is analogous to the S(_N)1 pathway and proceeds through the same resonance-stabilized benzylic carbocation intermediate. youtube.compharmaguideline.com After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. pharmaguideline.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

| Reaction Pathway | Mechanism | Key Features | Favorable Conditions |

| E2 | One-step concerted | Requires a strong base to remove a proton while the leaving group departs. dalalinstitute.commasterorganicchemistry.com | Strong, sterically hindered bases. youtube.com |

| E1 | Two-step | Proceeds through a carbocation intermediate. pharmaguideline.com | Weak bases, high temperatures. pharmaguideline.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The benzylic bromide functionality of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.netnih.gov

Suzuki Coupling : This reaction involves the coupling of the benzylic bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This method is widely used for the formation of biaryl compounds.

Sonogashira Coupling : In this reaction, the benzylic bromide is coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. plu.mxrsc.org This provides a direct route to substituted alkynes.

Heck Reaction : The Heck reaction couples the benzylic bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. researchgate.netyoutube.com

| Coupling Reaction | Reactants | Catalyst System | Product |

| Suzuki | Benzylic Bromide + Organoboron Compound | Palladium Catalyst + Base | Biaryl or Alkylated Arene |

| Sonogashira | Benzylic Bromide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Substituted Alkyne |

| Heck | Benzylic Bromide + Alkene | Palladium Catalyst + Base | Substituted Alkene |

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

Organometallic reagents, such as Grignard and organolithium compounds, are strong nucleophiles and bases that react readily with benzylic bromides. masterorganicchemistry.comlibretexts.orglibretexts.org

Grignard Reagents (R-MgX) : These reagents are formed by reacting an alkyl or aryl halide with magnesium metal. libretexts.orglibretexts.org They react with this compound in a nucleophilic substitution manner to form a new carbon-carbon bond. youtube.comyoutube.com It is important to note that the hydroxyl group in the substrate is acidic and will react with the Grignard reagent. Therefore, protection of the hydroxyl group is necessary before carrying out this reaction.

Organolithium Compounds (R-Li) : Formed from the reaction of an alkyl or aryl halide with lithium metal, organolithium reagents are even more reactive than Grignard reagents. masterorganicchemistry.comyoutube.com They will also undergo nucleophilic substitution with the benzylic bromide, again requiring prior protection of the acidic hydroxyl group. libretexts.org

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) of this compound is also a site for various chemical transformations, most notably hydrolysis and reduction.

Hydrolysis and Reduction Reactions to Carboxylic Acids and Amines

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orggoogle.com Acidic hydrolysis, typically using a strong acid like hydrochloric acid, involves heating the nitrile under reflux to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgdoubtnut.com Alkaline hydrolysis, using a strong base like sodium hydroxide, initially forms a carboxylate salt, which can then be acidified to yield the carboxylic acid. libretexts.org

Reduction : The nitrile group can be reduced to a primary amine. libretexts.orgorganic-chemistry.org A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH(_4)). libretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an ether solvent, followed by an aqueous workup. youtube.com Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium or nickel, can also be employed to reduce the nitrile to an amine. libretexts.org

| Transformation | Reagents | Product |

| Hydrolysis | H(_3)O or OH, then H(_3)O | Carboxylic Acid |

| Reduction | 1. LiAlH(_4), 2. H(_2)O or H(_2)/Catalyst | Primary Amine |

Cycloaddition Reactions Involving the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, leading to the formation of heterocyclic systems. These reactions provide a powerful tool for constructing complex molecular architectures.

[3+2] Cycloaddition with Azides: The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a well-established method for the synthesis of tetrazoles. This reaction, often referred to as a "click" reaction, typically proceeds with high efficiency and regioselectivity. In the context of this compound, reaction with an azide source, such as sodium azide, in the presence of a suitable catalyst could yield a tetrazole derivative. researchgate.net Various catalysts, including metal salts and heterogeneous catalysts, have been shown to promote this transformation. researchgate.net

Diels-Alder Type Reactions: While less common, nitriles can also act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly when activated by electron-withdrawing groups or when participating in intramolecular processes. nih.govlibretexts.org The reaction of this compound with a diene could potentially lead to the formation of a pyridine (B92270) derivative. acs.orgacs.org The feasibility and efficiency of such a reaction would depend on the nature of the diene and the reaction conditions, with elevated temperatures or the use of a catalyst likely being necessary. nih.govacs.org

The chemoselectivity of these cycloaddition reactions in the presence of the benzylic bromide and phenolic hydroxyl group would be a key consideration. The reaction conditions for cycloadditions, which can range from mild to harsh, would need to be carefully chosen to avoid unwanted side reactions.

Derivatizations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile handle for a variety of chemical modifications, including etherification, esterification, and oxidation.

Etherification and Esterification Strategies

Etherification: The phenolic hydroxyl group can be readily converted to an ether through Williamson ether synthesis. thieme-connect.de This reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the case of this compound, selective O-alkylation can be achieved by carefully choosing the base and reaction conditions to avoid intramolecular reactions or reactions at the nitrile group. The use of a mild base, such as potassium carbonate, and a suitable alkylating agent in a polar aprotic solvent is a common strategy. thieme-connect.de The selective O-alkylation of phenols in the presence of other functional groups is a well-established synthetic strategy. mdpi.com

Esterification: The phenolic hydroxyl group can be esterified by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction is typically high-yielding and can be performed under mild conditions. For example, the esterification of the related 3,5-dibromo-4-hydroxybenzonitrile has been reported. libretexts.org The choice of base is crucial to prevent side reactions, with non-nucleophilic bases such as pyridine or triethylamine (B128534) being commonly employed.

| Reaction | Reagents and Conditions | Product |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Aryl ether |

| Esterification | Acid chloride/anhydride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | Aryl ester |

Oxidation Reactions of the Phenolic Hydroxyl Group

Phenols can be oxidized to quinones, which are valuable synthetic intermediates. libretexts.orglibretexts.orgalmerja.comyoutube.com The oxidation of this compound would likely yield a benzoquinone derivative. A common reagent for this transformation is Fremy's salt (potassium nitrosodisulfonate), which is known for its selectivity in oxidizing phenols to p-quinones. libretexts.orgnih.govorgsyn.orgwikipedia.org Other oxidizing agents such as chromic acid can also be used, although they may be less selective. libretexts.orgyoutube.com The presence of the electron-withdrawing nitrile group and the bromine atom on the aromatic ring would influence the redox potential of the phenol and thus the conditions required for oxidation.

| Oxidizing Agent | Product Type |

| Fremy's Salt | p-Benzoquinone |

| Chromic Acid | Benzoquinone |

Formation of Phenol-Based Scaffolds

The phenolic hydroxyl group, in concert with the benzylic bromide, can be utilized to construct various heterocyclic scaffolds. A notable example is the synthesis of benzofurans. Intramolecular cyclization of a derivative where the phenolic oxygen attacks the benzylic carbon would lead to a dihydrobenzofuran ring system. This transformation could be promoted by a base to generate the phenoxide nucleophile. The reactivity of the benzylic bromide makes it an excellent electrophile for such intramolecular S\textsubscript{N}2 reactions.

Applications of 2 Bromomethyl 5 Hydroxybenzonitrile in the Construction of Diverse Organic Scaffolds

Utilization as a Building Block in Heterocyclic Chemistry

The presence of electrophilic and nucleophilic sites on the same aromatic ring makes 2-(Bromomethyl)-5-hydroxybenzonitrile a valuable precursor for the synthesis of various heterocyclic compounds.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. mdpi.com While direct literature examples detailing the use of this compound for specific syntheses of indoles, quinolines, and pyridines are not prevalent, its chemical functionalities suggest its potential as a key intermediate.

For the synthesis of indole (B1671886) derivatives, the bromomethyl group can be utilized for N-alkylation of anilines or for the construction of the pyrrole (B145914) ring through various strategies. For instance, it could be envisioned to react with an o-aminoaryl ketone in a variation of the Fischer indole synthesis. nih.gov General methods for indole synthesis often involve the cyclization of appropriately substituted anilines, a process where this compound could serve as a key starting material. organic-chemistry.orgluc.edu

In the context of quinoline (B57606) synthesis, the functional groups of this compound could be chemically modified to create precursors suitable for established quinoline-forming reactions like the Combes, Conrad-Limpach, or Doebner-von Miller syntheses. For example, the cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, and the hydroxyl group could be protected, thus creating a different set of reactive handles for further annulation reactions to form the quinoline core. nih.govacgpubs.org

The construction of pyridine (B92270) rings can be achieved through various condensation reactions. baranlab.orgyoutube.com The reactivity of the bromomethyl group in this compound allows for its use as an electrophilic partner in reactions with 1,3-dicarbonyl compounds or their enamine derivatives, which are common strategies for pyridine synthesis.

Table 1: Potential Synthetic Routes to Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Indoles | Fischer Indole Synthesis, Larock Indole Synthesis | Precursor after modification of functional groups to fit the required starting materials. |

| Quinolines | Combes, Conrad-Limpach, Doebner-von Miller Syntheses | Can be functionalized to create precursors for these classical syntheses. |

| Pyridines | Hantzsch Pyridine Synthesis, Guareschi-Thorpe Condensation | Can act as an electrophilic component in condensation reactions. |

The phenolic hydroxyl group in this compound is a key feature for the synthesis of oxygen-containing heterocycles such as benzofurans and chromenes.

Benzofuran synthesis often involves the intramolecular cyclization of a substituted phenol (B47542). The hydroxyl group of this compound can act as a nucleophile to form an ether linkage with a suitable substrate, followed by cyclization. For instance, a common route involves the reaction of a phenol with an α-halo ketone, followed by cyclization. Alternatively, the bromomethyl group can be converted into other functionalities to facilitate cyclization. nih.govoregonstate.edudtu.dk

For the synthesis of chromenes , the phenolic hydroxyl group can react with α,β-unsaturated carbonyl compounds or propargyl ethers. rsc.orgorganic-chemistry.org The resulting intermediate can then undergo an intramolecular cyclization to form the chromene ring. The bromomethyl and cyano groups on the aromatic ring of this compound would be carried through the synthesis, allowing for further diversification of the final product.

Table 2: Potential Synthetic Routes to Oxygen-Containing Heterocycles

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Benzofurans | O-Alkylation followed by intramolecular cyclization | The phenolic hydroxyl group serves as the nucleophile for the initial O-alkylation. |

| Chromenes | Reaction with α,β-unsaturated systems or propargyl derivatives | The hydroxyl group initiates the reaction sequence leading to the chromene core. |

Role in the Construction of Aromatic and Biaryl Systems via Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This allows for the formation of a carbon-carbon bond between the benzonitrile (B105546) core and various aryl or heteroaryl boronic acids, leading to the synthesis of complex biaryl systems. The hydroxyl and bromomethyl groups can be protected or carried through the reaction and then used for further synthetic transformations.

Table 3: Potential Cross-Coupling Reactions

| Reaction | Reactant | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl system |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne conjugate |

| Buchwald-Hartwig Amination | Amine | N-Aryl derivative |

Precursor for the Synthesis of Complex Natural Product Analogues (focus on synthesis, not activity)

Many natural products contain substituted aromatic and heterocyclic cores. The functional group array of this compound makes it an attractive starting material for the synthesis of analogues of natural products. For example, the indole scaffold is present in numerous alkaloids. nih.gov By using this compound as a building block, chemists can introduce a specific substitution pattern onto the aromatic ring of a synthetic indole, which can then be elaborated into a more complex target molecule. The synthesis of complex molecules often relies on the strategic use of multifunctional building blocks to construct the desired carbon skeleton efficiently.

Intermediate in the Development of Advanced Organic Materials (e.g., Polymers, Dyes, Ligands)

The combination of a polymerizable group (or a precursor to one) and a chromophoric unit in a single molecule is a key strategy in the design of advanced organic materials. The hydroxyl and bromomethyl groups of this compound can be modified to introduce polymerizable functionalities, such as acrylate (B77674) or vinyl groups. The benzonitrile moiety itself can contribute to the electronic properties of the resulting polymer or dye. Furthermore, the ability to form biaryl structures through cross-coupling reactions opens up possibilities for creating conjugated polymers with interesting optical and electronic properties. The functional groups also allow for its incorporation into larger ligand frameworks for the coordination of metal ions, which is relevant for the development of catalysts and functional materials.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the integration of This compound into multicomponent reaction strategies for the construction of diverse organic scaffolds.

Searches for this particular compound did not yield any results detailing its use as a reactant in multicomponent reactions. The available literature primarily focuses on a structurally related but different compound, 2-Bromo-5-hydroxybenzonitrile . However, even for this alternative compound, its application in multicomponent reactions is not documented in the searched resources.

Similarly, broader inquiries into multicomponent reactions involving structurally similar motifs, such as benzyl (B1604629) bromides and phenols, did not provide any specific examples or research findings related to this compound.

Therefore, due to the absence of published research on the topic, it is not possible to provide an article on the applications of this compound in multicomponent reaction strategies as outlined.

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Bromomethyl)-5-hydroxybenzonitrile in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, while 2D NMR techniques reveal the connectivity between them.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the hydroxyl proton. The aromatic region would display a complex splitting pattern due to the three non-equivalent protons on the benzene (B151609) ring. The hydroxyl proton (OH) signal may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methylene (B1212753) protons (CH₂) of the bromomethyl group are expected to appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the nitrile carbon (C≡N), the carbons of the aromatic ring, and the methylene carbon of the bromomethyl group. The chemical shifts are influenced by the electronic effects of the substituents (-OH, -CN, -CH₂Br). For instance, the carbon attached to the hydroxyl group will be shifted downfield, while the nitrile carbon will appear in the characteristic region for cyano groups. researchgate.net

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between adjacent aromatic protons, helping to assign their specific positions. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H | 6.90 - 7.50 | Multiplet | N/A |

| CH₂Br | ~4.50 | Singlet | N/A |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~155 |

| C-CN | ~135 |

| C-CH₂Br | ~130 |

| Ar-C | 115 - 130 |

| C≡N | ~118 |

High-Resolution Mass Spectrometric (HRMS) Approaches for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. Using techniques like electrospray ionization (ESI), HRMS provides an exact mass measurement, which can be used to deduce the molecular formula. beilstein-journals.org

The calculated monoisotopic mass for C₈H₆BrNO is 210.9633 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this molecule would likely include:

Loss of a bromine radical (•Br): This would result in a significant peak at [M-Br]⁺.

Loss of the bromomethyl group (•CH₂Br): Leading to a fragment corresponding to the 5-hydroxybenzonitrile cation.

Cleavage of the C-Br bond: The presence of bromine is also confirmed by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Key Mass Spectrometric Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆BrNO |

| Exact Mass (Monoisotopic) | 210.9633 Da |

| Molecular Weight | 212.05 g/mol |

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands confirming its structure. docbrown.info Key expected absorptions include:

A broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group.

Sharp peaks in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.

A strong, sharp absorption band around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch. nist.gov

Bands in the 1500-1600 cm⁻¹ region corresponding to aromatic C=C ring stretching.

A signal in the 1200-1300 cm⁻¹ region for the C-O stretching of the phenol (B47542).

A characteristic absorption for the C-Br stretch, typically found in the 500-600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically strong and sharp in the Raman spectrum. spectrabase.com Aromatic ring vibrations also give rise to distinct Raman signals. This technique is particularly useful for observing vibrations that are weak or absent in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Phenol | O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic Ring | C-H stretch | 3000-3100 | Strong |

| Nitrile | C≡N stretch | 2220-2240 (strong, sharp) | Strong, sharp |

| Aromatic Ring | C=C stretch | 1500-1600 | Strong |

Advanced Chromatographic Methods for Purity Assessment, Separation, and Isomer Analysis (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would typically be used. The compound would be detected using a UV detector, likely set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm). The retention time and peak purity can be used to quantify the compound and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, derivatization (e.g., silylation of the hydroxyl group) may be necessary to improve its volatility and thermal stability for GC analysis. The GC separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, allowing for positive identification of the main compound and any impurities.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of its isomer, 5-Bromo-2-hydroxybenzonitrile, provides valuable insights. nih.gov

In the crystal structure of 5-Bromo-2-hydroxybenzonitrile, the molecules are linked into one-dimensional chains through hydrogen bonding between the phenolic hydroxyl group (donor) and the nitrogen atom of the nitrile group (acceptor) of an adjacent molecule. researchgate.net The O···N distances are reported to be 2.805(4) Å and 2.810(4) Å. nih.govresearchgate.net The C–C≡N bond angle is nearly linear. researchgate.net It is highly probable that this compound would also exhibit similar strong hydrogen bonding in the solid state, influencing its crystal packing and physical properties.

Table 4: Representative Crystallographic Data from the Isomer 5-Bromo-2-hydroxybenzonitrile nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.231(2) |

| b (Å) | 15.112(3) |

| c (Å) | 8.878(2) |

| β (°) | 108.79(3) |

| Hydrogen Bond (O–H···N) Distance (Å) | 2.805(4) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-hydroxybenzonitrile |

| 2-Bromo-5-hydroxybenzonitrile |

| 2-(Bromomethyl)benzonitrile |

| 3-(Bromomethyl)-5-hydroxybenzonitrile |

Theoretical and Computational Studies of 2 Bromomethyl 5 Hydroxybenzonitrile

Electronic Structure and Reactivity Predictions Using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2-(Bromomethyl)-5-hydroxybenzonitrile. These methods, which include both ab initio and semi-empirical approaches, solve the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. From this, a wealth of information can be derived, such as the distribution of electron density, the nature of chemical bonds, and the locations of electrophilic and nucleophilic sites.

For instance, the presence of the electron-withdrawing nitrile (-CN) and bromine (-Br) groups, alongside the electron-donating hydroxyl (-OH) group, is expected to create a complex electronic landscape within the molecule. Quantum chemical calculations could precisely map these electronic effects, identifying regions of high and low electron density, which are crucial for predicting how the molecule will interact with other reagents. Reactivity indices, such as the Fukui function, can be calculated to quantify the susceptibility of different atomic sites to nucleophilic, electrophilic, or radical attack. researchgate.net

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.gov DFT methods are particularly well-suited for the geometrical optimization of molecules, providing precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield its most stable three-dimensional structure. nih.govresearchgate.net

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. orientjchem.org These predicted spectra can be invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-CN Bond Length | ~1.45 Å |

| C-OH Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-Br Bond Angle | ~118° |

| C-C-CN Bond Angle | ~121° |

| C-C-OH Bond Angle | ~120° |

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations can model the dynamic behavior of a molecule and its interactions with its environment over time. For a relatively flexible molecule like this compound, which has a rotatable bromomethyl group, MD simulations can explore its conformational landscape. nih.gov This involves identifying the different stable conformations (rotamers) and the energy barriers between them.

MD simulations are also crucial for understanding intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can study the nature and strength of non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (involving the bromine atom). These interactions are vital for understanding the compound's physical properties, such as its melting point, boiling point, and solubility.

Frontier Molecular Orbital (FMO) Theory Applied to Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital that is most likely to accept electrons (electrophilic). youtube.com

For this compound, FMO analysis would be instrumental in predicting its reactivity in various chemical transformations. For example, in a nucleophilic substitution reaction at the benzylic carbon, the LUMO would likely be centered on the C-Br antibonding orbital. youtube.com The energy and shape of the HOMO and LUMO can predict the feasibility of a reaction and provide a basis for understanding the reaction mechanism. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. | The hydroxyl and benzene (B151609) ring are likely major contributors, influencing its role as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. | The bromomethyl and nitrile groups are expected to contribute significantly, defining its electrophilic sites. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap would suggest higher reactivity. |

Computational Predictions of Regio- and Stereoselectivity in Reactions

Computational chemistry offers powerful tools to predict the regio- and stereoselectivity of chemical reactions, which is often challenging to determine experimentally. By calculating the activation energies for different possible reaction pathways, one can determine the most likely product.

For this compound, this could be applied to predict the outcome of aromatic electrophilic substitution reactions. The directing effects of the hydroxyl, bromomethyl, and nitrile groups would determine the position of substitution on the benzene ring. Computational models can calculate the relative energies of the intermediates for substitution at each possible position, thus predicting the regioselectivity. Similarly, for reactions involving the chiral center that could be formed at the bromomethyl carbon, computational methods can predict which stereoisomer would be preferentially formed by comparing the transition state energies of the competing pathways. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The future synthesis of 2-(Bromomethyl)-5-hydroxybenzonitrile is expected to move beyond traditional batch processes towards more sustainable and efficient methodologies. A plausible and common synthetic route involves the selective benzylic bromination of a precursor, 5-hydroxy-2-methylbenzonitrile. Current research focuses on replacing conventional brominating agents like N-Bromosuccinimide (NBS), which have moderate atom economy, with greener alternatives.

Future research will likely prioritize methods that offer enhanced safety, reduced waste, and improved energy efficiency. This includes photobromination, which can be performed under milder conditions, and the use of immobilized brominating agents to simplify purification and minimize waste streams.

Table 1: Potential Synthetic Methodologies for this compound

| Methodology | Brominating Agent | Initiation/Catalyst | Potential Advantages |

| Radical Bromination | N-Bromosuccinimide (NBS) | AIBN or UV light | Established method, good selectivity for benzylic position. |

| Photobromination | Molecular Bromine (Br₂) | Visible Light | High atom economy, potentially catalyst-free. |

| Enzymatic Bromination | Bromoperoxidase enzymes | H₂O₂ and Bromide salts | High selectivity, environmentally benign, mild conditions. |

| Electrochemical Synthesis | Sodium Bromide (NaBr) | Electric Current | Avoids stoichiometric chemical oxidants, precise control. |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The inherent reactivity of this compound stems from its three distinct functional groups. The highly electrophilic benzylic bromide is an excellent site for nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities. The phenolic hydroxyl group can act as a nucleophile, an acid, or a directing group in electrophilic aromatic substitution. The nitrile group is a versatile precursor to amines, amides, and carboxylic acids.

Emerging research is focused on leveraging the interplay between these groups to uncover novel transformation pathways. A key area of interest is the development of cascade reactions, where a single synthetic operation triggers multiple bond-forming events. For instance, intramolecular cyclization could be induced between the bromomethyl group and the phenoxide (formed by deprotonating the hydroxyl group) to generate substituted dihydrobenzofurans, which are valuable heterocyclic motifs in medicinal chemistry.

Table 2: Potential Transformations of Functional Groups

| Functional Group | Reagent/Condition | Product Functional Group |

| Benzylic Bromide | R-NH₂, R-OH, R-SH | Substituted Amine, Ether, Thioether |

| Phenolic Hydroxyl | Alkyl Halide, Base | O-Alkylated Ether |

| Nitrile | H₃O⁺, Heat | Carboxylic Acid |

| Nitrile | LiAlH₄ or H₂, Catalyst | Primary Amine |

| Combined | Base (intramolecular) | Dihydrobenzofuran ring system |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of reactive intermediates like this compound are particularly well-suited for flow chemistry platforms. Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the exothermic nature and potential hazards of bromination reactions.

The integration of this compound into automated synthesis platforms allows for the rapid generation of derivative libraries. By programming a sequence of reactions, a flow system can automatically perform the synthesis of the benzyl (B1604629) bromide and then immediately introduce a variety of nucleophiles in subsequent reaction coils. This "telescoping" of reactions, where intermediates are generated and consumed in a continuous stream without isolation, significantly accelerates the discovery of new molecules with desired properties. This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients. mdpi.com

Application in Photoredox Catalysis and Electrosynthesis

Modern synthetic methods like photoredox catalysis and electrosynthesis offer green and powerful alternatives to traditional chemical transformations. The functional groups within this compound make it an intriguing substrate for these technologies.

In the realm of photoredox catalysis, the carbon-bromine bond can be readily cleaved under visible light irradiation in the presence of a suitable photocatalyst to generate a benzylic radical. This radical intermediate can then participate in a variety of coupling reactions, such as Giese additions or cross-coupling with organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group itself can also be a participant in photoredox-mediated reactions for the synthesis of complex nitrogen-containing heterocycles. rsc.org General methodologies for the bromination of phenols using visible-light photoredox catalysis have been developed, suggesting a sustainable pathway to related precursors. beilstein-journals.orgnih.gov

Electrosynthesis provides another avenue for activating the molecule. The cathodic reduction of the C-Br bond can generate a carbanion for subsequent reactions, while the anodic oxidation of the phenol (B47542) moiety could initiate oxidative coupling processes.

Role in the Design of Next-Generation Chemical Building Blocks and Ligands

This compound is a trifunctional building block, a class of molecules highly valued in drug discovery and materials science for their ability to generate molecular complexity and diversity. Its structure allows for orthogonal chemical modifications, meaning each functional group can be reacted selectively without affecting the others under carefully chosen conditions.

This versatility makes it an ideal starting point for the synthesis of:

Complex Scaffolds: It can serve as a core structure onto which other fragments are attached, building up complex molecules for screening in drug discovery programs. Its relative, 5-bromo-2-hydroxybenzonitrile, is already used in the synthesis of biologically active compounds. nih.gov

Novel Ligands: The hydroxyl and nitrile groups, or derivatives thereof, can act as coordination sites for metal ions. By modifying the bromomethyl group, a third coordination point can be installed, paving the way for the design of novel pincer-type ligands for applications in catalysis and materials science.

The strategic placement of these three functional groups in a single, relatively simple aromatic ring provides a powerful tool for chemists to construct the next generation of functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.